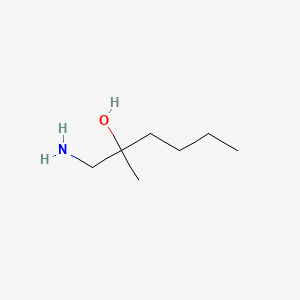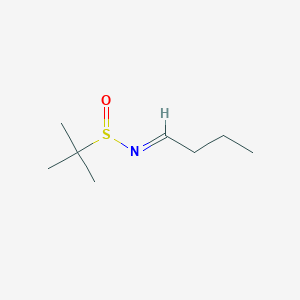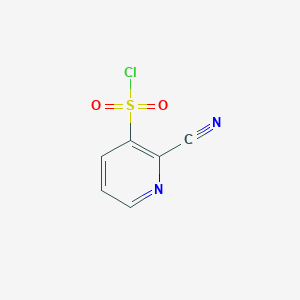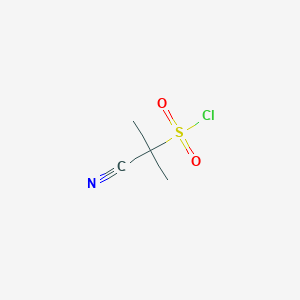
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Übersicht
Beschreibung
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (MOP) is a chemical compound that is widely used in research laboratories, as well as in various industrial and medical applications. MOP is a highly versatile compound that can be used in a range of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and in the production of medical devices.
Wissenschaftliche Forschungsanwendungen
Matrix Metalloproteinase Inhibition
Compounds derived from 6-oxo-dihydropyrimidine have been evaluated for their effects on matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation. They show potent activity in inhibiting MMP-13, which is significant for treating diseases like arthritis .
Antimicrobial Activity
Derivatives of 6-oxopyrimidin have been synthesized and tested for their antimicrobial properties. This application is crucial in developing new antibiotics and combating resistant bacterial strains .
Xanthine Oxidase Inhibition
Novel compounds based on 6-oxo-dihydropyrimidine have been explored as xanthine oxidase inhibitors, which are important for treating hyperuricemia-associated diseases like gout .
Synthesis of Novel Compounds
The structure of dihydropyrimidine allows for the synthesis of novel compounds with potential therapeutic applications. This includes using thiophene derivatives as starting materials to construct new pyrimidine compounds .
Eigenschaften
IUPAC Name |
1-methyl-6-oxopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-9-4-8-3-5(2-7)6(9)10/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEBWVKEOTYSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C(C1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What biological activities were investigated for these 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives, and were any particularly promising compounds identified?
A1: The research focused on evaluating the synthesized compounds for antimicrobial, antioxidant, anticancer, and antidiabetic activities. Several derivatives showed promising results:
Q2: Did the researchers observe any structure-activity relationships within this series of 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile analogs?
A2: Yes, the presence of electron-releasing groups in the synthesized compounds appeared to enhance their antibacterial and antioxidant effects, particularly against B. subtilis. Conversely, electron-withdrawing groups seemed to improve anticancer and antidiabetic properties []. This suggests that modifications to the substituents on the core 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile structure can significantly influence the biological activity and potential therapeutic applications of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



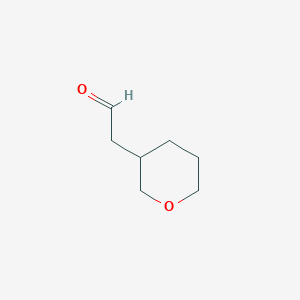


![cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1527044.png)
